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Compound of Interest

Compound Name: 3-Pentyl acetate

Cat. No.: B1618307

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-pentyl
acetate (CAS No. 620-11-1), an organic ester. The information presented herein is intended to
support research, development, and quality control activities where the characterization of this
molecule is essential. This document details its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, along with the experimental protocols for data
acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from *H NMR, 13C NMR, Mass
Spectrometry, and IR Spectroscopy for 3-pentyl acetate.

'H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
4.70 quintet 1H CH-O
1.98 s 3H CHs-C=0
1.51 m 4H O-CH-(CHz)2
0.83 t 6H (CH3-CHa)2

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (8) ppm Assignment
170.6 C=0

76.5 CH-O

26.5 O-CH-(CH2)2
21.1 CHs-C=0

9.6 (CHs-CHz2)2

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
43 100 [CHsCOJ*

70 45 [CsH1o0]*

101 35 [M - C2Hs]*

57 30 [CaHo]*

29 25 [C2Hs]*

130 5 [M]* (Molecular lon)

IR (Infrared) Spectroscopy Data

Wavenumber (cm~—?) Intensity Assignment
2965-2875 Strong C-H (sp?) stretch
1738 Strong C=0 (ester) stretch
1240 Strong C-O (ester) stretch
1020 Medium C-O stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 3-pentyl acetate (approximately 10-20 mg) is dissolved in
deuterated chloroform (CDCls, approximately 0.7 mL) containing 1% tetramethylsilane (TMS)
as an internal standard. The solution is then transferred to a 5 mm NMR tube.

e 'H NMR Acquisition:

o Instrument: A 400 MHz NMR spectrometer.
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[e]

Pulse Program: A standard single-pulse experiment (zg30).

Number of Scans: 16

o

[¢]

Relaxation Delay: 1.0 s

[¢]

Acquisition Time: 3.98 s

o Spectral Width: 20.5 ppm

e 13C NMR Acquisition:

o Instrument: A 100 MHz NMR spectrometer.

o

Pulse Program: A standard proton-decoupled 13C experiment (zgpg30).

Number of Scans: 1024

[¢]

[¢]

Relaxation Delay: 2.0 s

[e]

Acquisition Time: 1.09 s

o

Spectral Width: 238.8 ppm

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00
ppm for *H NMR and the CDCls solvent peak at 77.16 ppm for 3C NMR.

Mass Spectrometry (MS)

e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source.

e GC Conditions:
o Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm).

o Injector Temperature: 250°C
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o Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a
rate of 10°C/min.

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

» MS Conditions:
o lon Source Temperature: 230°C
o Electron Energy: 70 eV
o Mass Range: m/z 20-200

o Data Analysis: The mass spectrum of the GC peak corresponding to 3-pentyl acetate is
analyzed to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: A small drop of neat 3-pentyl acetate is placed directly onto the ATR
crystal.

o Data Acquisition: The spectrum is recorded in the range of 4000-400 cm~1.
o Number of Scans: 32
o Resolution: 4 cm~1

o Data Processing: The spectrum is baseline-corrected and the major absorption peaks are
identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 3-pentyl acetate.
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Workflow for Spectroscopic Analysis of 3-Pentyl Acetate
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Caption: Spectroscopic analysis workflow for 3-pentyl acetate.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Pentyl Acetate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1618307#3-pentyl-acetate-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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